molecular formula C7H3F3O2 B125228 2,4,5-Trifluorobenzoic acid CAS No. 446-17-3

2,4,5-Trifluorobenzoic acid

Cat. No. B125228
CAS RN: 446-17-3
M. Wt: 176.09 g/mol
InChI Key: AKAMNXFLKYKFOJ-UHFFFAOYSA-N
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Patent
US05068411

Procedure details

A mixture of 2.20 g (0.01 mole) of 2,4,5-trifluoroisophthalic acid (dried under high vacuum), 1.0 ml of quinoline and 0.23 g of copper powder was heated on an oil bath at 200° C. After a while, the mixture liquefied and released a gas (ca. 280 ml by top purging). After the gas had been completely released, the liquefied mixture was cooled to room temperature, followed by addition of 15 ml of a mixture (1:1 by weight) of conc. HCl and water.
Name
2,4,5-trifluoroisophthalic acid
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10](C(O)=O)=[C:9]([F:14])[C:8]([F:15])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N1C2C(=CC=CC=2)C=CC=1>[Cu]>[F:1][C:2]1[CH:10]=[C:9]([F:14])[C:8]([F:15])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
2,4,5-trifluoroisophthalic acid
Quantity
2.2 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1C(=O)O)F)F
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
0.23 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a gas (ca. 280 ml by top purging)
TEMPERATURE
Type
TEMPERATURE
Details
the liquefied mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
followed by addition of 15 ml of a mixture (1:1 by weight) of conc. HCl and water

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)O)C=C(C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.